molecular formula C18H16N6O2 B2427024 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1207021-77-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No. B2427024
CAS RN: 1207021-77-9
M. Wt: 348.366
InChI Key: WDTGTWCRYHJOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel derivatives have shown significant cytotoxic activity against various cancer cell lines, such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. QSAR (Quantitative Structure-Activity Relationships) and molecular docking studies further provide insights into their mechanisms of action, particularly through the inhibition of the MDM2 protein, highlighting their potential as therapeutic agents in oncology (Łukasz Tomorowicz et al., 2020).

Antimicrobial Activity

Several synthesized analogues have demonstrated favorable antimicrobial effects. For example, novel 6-methyl-3,4-dihydroimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives were investigated for their in vitro antimicrobial activity, showing promising results against various pathogens (A. A. Sawant, 2013).

Corrosion Inhibition

Benzimidazole derivatives have been studied as corrosion inhibitors for N80 steel in hydrochloric acid, showcasing high inhibition efficiency. This application is crucial in protecting industrial equipment from corrosive damage, thereby extending their service life (M. Yadav et al., 2016).

Cardiovascular Research

Compounds containing the imidazoline moiety have been evaluated for their cardiovascular effects as potential antihypertensive agents. This research indicates their ability to influence blood pressure and heart rate, contributing valuable insights into the management of hypertension (Frédérique Touzeau et al., 2003).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-17(19-11-16-20-14-7-3-4-8-15(14)21-16)9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8H,9-11H2,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGTWCRYHJOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

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